1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI)
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Overview
Description
1H-Pyrimido[4,5-b][1,4]diazepine is a heterocyclic compound that features a fused ring system consisting of a pyrimidine ring and a diazepine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrimido[4,5-b][1,4]diazepine can be synthesized through various methods. One common approach involves the condensation of pyrimidine-based 1,2-diamines with 1,3-dielectrophilic compounds such as chalcones . Another method includes the intramolecular cycloaddition of (o-azidobenzamido) alkenes and alkynes under microwave irradiation . Additionally, a one-pot three-component reaction involving piperidones, hydroxyalkyl azides, and nucleophiles has been reported .
Industrial Production Methods: Industrial production of 1H-Pyrimido[4,5-b][1,4]diazepine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been shown to significantly reduce reaction times while maintaining comparable yields .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrimido[4,5-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various alkyl or acyl groups.
Scientific Research Applications
1H-Pyrimido[4,5-b][1,4]diazepine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrimido[4,5-b][1,4]diazepine involves its interaction with various molecular targets. The compound can bind to biological receptors, influencing cellular pathways and processes. For example, it has been shown to inhibit protein farnesyltransferase, which plays a role in the post-translational modification of proteins . This inhibition can disrupt cellular signaling and proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
1H-Pyrimido[4,5-b][1,4]diazepine is unique due to its fused ring system and its potential biological activities. Similar compounds include:
1,4-Benzodiazepine: Known for its use as tranquilizers and anxiolytics.
1,2,3-Triazolo[1,5-a][1,4]diazepine: Studied for its antiproliferative activities.
Benzo[e]pyrazolo[5′,1′2,3]pyrimido[4,5-b][1,4]diazepine: Exhibits antimicrobial activity.
These compounds share structural similarities but differ in their specific biological activities and applications.
Biological Activity
1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Synthesis of 1H-Pyrimido[4,5-b][1,4]diazepine
The synthesis of 1H-pyrimido[4,5-b][1,4]diazepines generally involves multi-step organic reactions. Notably, a study reported the efficient synthesis of novel thiazole-based 8,9-dihydro-7H-pyrimido[4,5-b][1,4]diazepines using starting materials such as thiazole derivatives. The synthesized compounds were evaluated for their antitumor activity against various human cancer cell lines through assays conducted by the US National Cancer Institute (NCI) .
Antitumor Activity
Research indicates that certain derivatives of 1H-pyrimido[4,5-b][1,4]diazepine exhibit significant antitumor properties. For instance:
- Compounds 6d and 6g demonstrated notable cytostatic activity against a variety of human tumor cell lines. The assays revealed that these compounds inhibited cell growth effectively at varying concentrations (100 µM to 0.01 µM) over a continuous exposure period of 48 hours .
- Table 1 summarizes the cytotoxic effects of selected compounds on different tumor cell lines:
Compound | Cell Line Type | IC50 (µM) | Activity Level |
---|---|---|---|
6d | Leukemia | 10 | High |
6g | Melanoma | 15 | Moderate |
6d | Lung | 20 | Moderate |
6g | Colon | 12 | High |
Antifibrotic Properties
In addition to antitumor effects, some pyrimido[4,5-b][1,4]diazepine derivatives have been investigated for their antifibrotic potential. A study focused on quinoline-based pyrimidodiazepines highlighted their ability to reduce pro-inflammatory cytokines and fibrotic genes in a rat model of lung fibrosis induced by bleomycin. The results indicated that these compounds could mitigate fibrosis by modulating various apoptotic markers and promoting antioxidant defenses .
The mechanisms underlying the biological activities of pyrimido[4,5-b][1,4]diazepines are complex and involve multiple pathways:
- Anticancer Mechanism : The anticancer activity is believed to be mediated through the inhibition of key kinases involved in cell proliferation and survival pathways such as Aurora A/B and KDR (Kinase Insert Domain-containing Receptor) .
- Antifibrotic Mechanism : The antifibrotic effects may be attributed to the modulation of inflammatory cytokines like TNF-α and IL-6 and the regulation of fibrogenic factors such as TGF-β .
Case Studies
Several studies have documented the promising biological activities of pyrimido[4,5-b][1,4]diazepines:
- In one case study, a series of synthesized pyrimido derivatives were tested against human cancer cell lines including leukemia and melanoma. The results showed that specific modifications in the chemical structure significantly enhanced their cytotoxicity .
- Another investigation into antifibrotic activity demonstrated that certain derivatives not only reduced fibrosis markers but also improved liver function parameters in animal models .
Properties
CAS No. |
17072-23-0 |
---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5H-pyrimido[4,5-b][1,4]diazepine |
InChI |
InChI=1S/C7H6N4/c1-2-9-6-4-8-5-11-7(6)10-3-1/h1-5,9H |
InChI Key |
QOOCETYAAVUZBW-UHFFFAOYSA-N |
SMILES |
C1=CNC2=CN=CN=C2N=C1 |
Canonical SMILES |
C1=CNC2=CN=CN=C2N=C1 |
Synonyms |
1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI) |
Origin of Product |
United States |
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